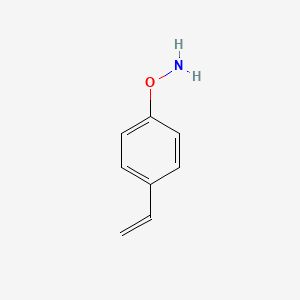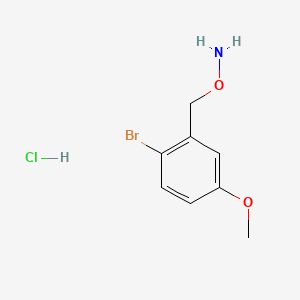
O-(4-Vinylphenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Vinylphenyl)hydroxylamine is an organic compound with the molecular formula C8H9NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-vinylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-(4-Vinylphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitrobenzene derivatives. For example, the reduction of 4-nitrostyrene using zinc dust in the presence of ammonium chloride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The choice of solvents, temperature control, and purification steps are crucial in scaling up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-Vinylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as zinc dust or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
O-(4-Vinylphenyl)hydroxylamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of O-(4-Vinylphenyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of C-N, N-N, O-N, and S-N bonds through various catalytic processes. The molecular targets and pathways involved include interactions with transition metals and the formation of reactive intermediates that can undergo further transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O-(4-Vinylphenyl)hydroxylamine include:
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
- 2,4-Dinitrophenylhydroxylamine
Uniqueness
This compound is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C8H9NO |
|---|---|
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
O-(4-ethenylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-5-8(10-9)6-4-7/h2-6H,1,9H2 |
Clé InChI |
MOHMFULXTLQBJI-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine](/img/structure/B13705541.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13705547.png)
![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)








![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)
